1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyridin-2-yl group, and a piperidin-4-yl moiety
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridin-2-yl group and the piperidin-4-yl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-yl and piperidin-4-yl moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yl)urea: Lacks the piperidin-4-yl moiety, which may result in different biological activities and properties.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-4-yl)urea:
1-(Pyridin-2-yl)-3-(piperidin-4-yl)urea: Lacks the benzo[d][1,3]dioxole ring, which may influence its overall stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(22-15-4-5-16-17(11-15)26-13-25-16)21-12-14-6-9-23(10-7-14)18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIQMTFYJLQVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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